Redox Potential: Sm²⁺ vs. Eu²⁺ and Yb²⁺
The thermodynamic driving force for oxidation of the Sm²⁺ cation—and thus the inherent instability of SmCO₃ relative to its divalent lanthanide analogs—is quantitatively reflected in the standard aqueous reduction potentials. The Sm³⁺/Sm²⁺ couple exhibits E° = −1.55 V, which is 1.21 V more negative than the Eu³⁺/Eu²⁺ couple (−0.34 V) and 0.50 V more negative than the Yb³⁺/Yb²⁺ couple (−1.05 V) [1][2]. This means Sm(II) is a substantially stronger one-electron reductant, and SmCO₃ is correspondingly more prone to spontaneous oxidation to Sm(III) carbonate or oxide upon exposure to air, moisture, or even water of crystallization [2].
| Evidence Dimension | Standard reduction potential E°(Ln³⁺/Ln²⁺) in aqueous solution at 25 °C |
|---|---|
| Target Compound Data | E°(Sm³⁺/Sm²⁺) = −1.55 V |
| Comparator Or Baseline | E°(Eu³⁺/Eu²⁺) = −0.34 V; E°(Yb³⁺/Yb²⁺) = −1.05 V |
| Quantified Difference | Sm couple is 1.21 V more negative than Eu couple; 0.50 V more negative than Yb couple |
| Conditions | Standard state aqueous potentials; values from multiple independent electrochemical studies compiled in inorganic reference tables |
Why This Matters
A 1.21 V difference in reduction potential translates to a >10²⁰-fold difference in equilibrium constant for oxidation, meaning SmCO₃ demands rigorously air-free handling and storage protocols that are not required for EuCO₃, directly impacting procurement specifications for inert-atmosphere packaging.
- [1] Media.Open.com.cn, 'Chapter 11: Lanthanide Elements,' reference table of standard reduction potentials, citing Sm³⁺/Sm²⁺ = −1.55 V, Eu³⁺/Eu²⁺ = −0.43 V, Yb³⁺/Yb²⁺ = −1.15 V. View Source
- [2] Scite.ai, 'Studies on europium separation from a middle rare earth concentrate by in situ zinc reduction technique,' reporting Sm³⁺/Sm²⁺ E⁰ = −1.55 V, Eu³⁺/Eu²⁺ E⁰ = −0.34 V, Yb³⁺/Yb²⁺ E⁰ = −1.05 V. View Source
